2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
Description
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a furan-2-yl group at the 6-position and a sulfanylacetamide moiety at the 3-position. The trifluoromethyl group and aromatic systems may contribute to enhanced metabolic stability and target binding affinity compared to simpler acetamides .
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)11-3-5-12(6-4-11)21-15(24)10-26-16-8-7-13(22-23-16)14-2-1-9-25-14/h1-9H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIRUWMUSKRIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable diketone or ketoester under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a furan-2-carboxylic acid derivative.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the pyridazine-furan intermediate with a thiol reagent under appropriate conditions.
Acylation Reaction: The final step involves the acylation of the intermediate with 4-(trifluoromethyl)phenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridazine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyridazine derivatives
Substitution: Substituted derivatives with modified trifluoromethyl groups
Scientific Research Applications
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Thermal Stability : Piperazine-carbonyl analogs (e.g., 9a) exhibit higher melting points (~170°C) due to rigid aromatic systems, whereas furan-containing derivatives may have lower thermal stability .
- Solubility : Tetrahydrofurfuryl substituents () enhance water solubility, whereas trifluoromethyl groups reduce it, suggesting formulation challenges for the target compound .
Pharmacological Activity
Anti-Exudative Activity:
Triazole-acetamide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrate significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rodent models . The furan and sulfanyl groups in these analogs may synergize to inhibit inflammatory mediators like COX-2.
Antineoplastic Potential:
Pyridazine-thiadiazole hybrids () exhibit antineoplastic activity, likely via kinase inhibition or DNA intercalation. The target compound’s trifluoromethylphenyl group may enhance target selectivity for oncogenic proteins, though empirical validation is needed .
Challenges :
- Steric hindrance from the trifluoromethyl group may reduce reaction yields, necessitating optimized conditions (e.g., Pd-catalyzed cross-coupling) .
- Purification of sulfanyl-containing acetamides often requires chromatography with polar solvents (e.g., ethyl acetate/petroleum ether) .
Computational and Crystallographic Insights
- SHELX Refinement : Structural analogs (e.g., pyridazine-thiadiazoles) have been resolved using SHELXL, highlighting the importance of sulfanyl and acetamide groups in crystal packing .
- QSAR Predictions : The trifluoromethyl group in the target compound may improve binding to hydrophobic pockets in protein targets, as seen in similar antineoplastic agents .
Biological Activity
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a heterocyclic compound with potential applications in medicinal chemistry, particularly due to its biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a pyridazine ring fused with a furan ring and an acetamide group. This structural configuration is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H17F3N4O2S |
| Molecular Weight | 394.41 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:
-
Minimum Inhibitory Concentration (MIC) values against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus (MRSA) 15.625 - 62.5 Escherichia coli 31.25 - 125
The compound demonstrated bactericidal effects by disrupting protein synthesis pathways, inhibiting nucleic acid production, and affecting peptidoglycan synthesis .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects in various models. It was found to modulate the activity of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The following findings were noted:
- Inhibition of COX Enzymes : The compound exhibited IC50 values in the low micromolar range against COX-1 and COX-2 enzymes, suggesting potential use as a non-steroidal anti-inflammatory drug (NSAID).
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays showed:
- Cell Line Studies : The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), revealing significant cytotoxicity with IC50 values ranging from 10 to 20 µM.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to inhibit key signaling pathways associated with inflammation and cancer proliferation by:
- Modulating enzyme activity related to inflammatory responses.
- Inducing apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
Several studies have explored the biological activity of related compounds with similar structures, providing insight into the potential efficacy of this compound:
- Study on Antimicrobial Efficacy : A series of pyridazine derivatives were synthesized and evaluated for their antimicrobial properties against resistant strains, showing that modifications in the structure significantly influenced activity levels .
- Inflammation Model Studies : In vivo studies demonstrated that compounds with similar scaffolds reduced inflammation markers in animal models of arthritis, suggesting a promising avenue for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
